REACTION_CXSMILES
|
[OH:1]O.[CH:3]1([C:6]2[N:10](C(=O)C)[N:9]=[C:8]([NH:14][C:15]3[C:20](B4OC(C)(C)C(C)(C)O4)=[CH:19][N:18]=[C:17]([C:30]4[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=4)[N:16]=3)[CH:7]=2)[CH2:5][CH2:4]1.O>C1COCC1>[CH:3]1([C:6]2[NH:10][N:9]=[C:8]([NH:14][C:15]3[C:20]([OH:1])=[CH:19][N:18]=[C:17]([C:30]4[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=4)[N:16]=3)[CH:7]=2)[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
1-(5-cyclopropyl-3-(2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-ylamino)-1H-pyrazol-1-yl)ethanone
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=NN1C(C)=O)NC1=NC(=NC=C1B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (8 mL)
|
Type
|
ADDITION
|
Details
|
To the solution was added 5 N NaOH (4 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the residue was added ethanol and EtOAc
|
Type
|
FILTRATION
|
Details
|
The emerged solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized with CH2Cl2 and ethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |